6-Ethyl-2-(2-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
Properties
IUPAC Name |
6-ethyl-2-[(2-ethylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S2.ClH/c1-3-22-10-9-12-14(11-22)27-19(16(12)17(20)23)21-18(24)13-7-5-6-8-15(13)28(25,26)4-2;/h5-8H,3-4,9-11H2,1-2H3,(H2,20,23)(H,21,24);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RENCOOPNKBEZFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=CC=C3S(=O)(=O)CC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Ethyl-2-(2-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a complex organic compound belonging to the class of thienopyridines. Its structure features a thieno[2,3-c]pyridine core, which includes sulfur and nitrogen atoms. This compound has garnered attention due to its potential biological activities and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 444.0 g/mol. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various biological and chemical applications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 444.0 g/mol |
| Solubility | Soluble in water |
| CAS Number | 1329862-18-1 |
Research indicates that compounds with similar thienopyridine structures exhibit diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. The specific mechanism of action for this compound is still under investigation; however, it is hypothesized to interact with various molecular targets within biological systems.
Case Studies
- Anti-Cancer Activity : A study explored the anti-cancer properties of thienopyridine derivatives and found that they could inhibit tumor growth in vitro by inducing apoptosis in cancer cells. The specific activity of this compound remains to be quantified but parallels have been drawn from related compounds.
- Anti-Inflammatory Effects : Another research highlighted the potential of thienopyridine derivatives in reducing inflammation markers in animal models. The compound's ability to modulate inflammatory pathways may contribute to its therapeutic potential.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains. Further research is needed to establish its efficacy and mechanism against pathogens.
Research Findings
Recent investigations into the biological activities of thienopyridine derivatives have revealed promising results:
- In vitro studies show that these compounds can effectively inhibit specific enzymes involved in cancer progression.
- In vivo studies indicate potential for reduced tumor size and improved survival rates in animal models treated with related compounds.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Bioactivity Trends
The following table summarizes key analogs, their substituents, and reported activities:
Key Observations:
Benzyl () may enhance CNS penetration but risks off-target interactions . Isopropyl () increases hydrophobicity, possibly reducing aqueous solubility .
Position 2 Modifications: The 2-(ethylsulfonyl)benzamido group in the target compound introduces a strong electron-withdrawing sulfonyl moiety, which may enhance binding affinity to targets like P2Y₁₂ (antiplatelet) or TNF-α-converting enzyme (TACE) . Phenoxy () and dimethoxy () groups prioritize π-π stacking or hydrogen bonding, respectively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
